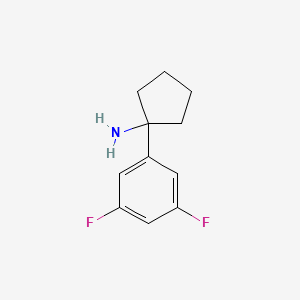
2,4,5-Trichlorophenol; 2-aminoethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenol: is an organochloride compound with the molecular formula C₆H₃Cl₃O. It is a colorless to off-white solid with a phenolic odor. This compound has been used as a fungicide and herbicide and serves as a precursor in the production of other chemicals, such as 2,4,5-Trichlorophenoxyacetic acid and hexachlorophene .
2-aminoethan-1-ol: , also known as ethanolamine, is a colorless, viscous liquid with an ammonia-like odor. It is a bifunctional molecule containing both a primary amine and a primary alcohol group. Ethanolamine is widely used in various industrial applications, including as a surfactant, emulsifier, and in the production of pharmaceuticals .
Méthodes De Préparation
2,4,5-Trichlorophenol: can be synthesized through the chlorination of phenol. The process involves the reaction of phenol with chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions . Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
2-aminoethan-1-ol: is typically produced by the reaction of ethylene oxide with ammonia. Industrial production methods may involve the use of high-pressure reactors to optimize the reaction conditions and increase the yield .
Analyse Des Réactions Chimiques
2,4,5-Trichlorophenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions . Major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and substituted phenols .
2-aminoethan-1-ol: participates in various reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Amidation: Reacts with carboxylic acids to form amides.
Substitution: The hydroxyl group can be substituted by other functional groups
Common reagents include carboxylic acids, acid chlorides, and alkyl halides. Major products include esters, amides, and substituted ethanolamines .
Applications De Recherche Scientifique
2,4,5-Trichlorophenol: is used in scientific research for:
Synthesis of Herbicides: It is a precursor in the synthesis of 2,4,5-Trichlorophenoxyacetic acid, a widely used herbicide.
Antimicrobial Studies: Its fungicidal and bactericidal properties make it useful in studying antimicrobial agents.
Environmental Studies: It is studied for its environmental impact and degradation pathways.
2-aminoethan-1-ol: has diverse applications in research, including:
Biochemistry: It is a component of phospholipids in cell membranes and is studied for its role in cellular processes.
Pharmaceuticals: Used in the synthesis of various drugs, including antihistamines and local anesthetics.
Industrial Chemistry: Employed as a surfactant and emulsifier in various formulations.
Mécanisme D'action
2,4,5-Trichlorophenol: exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity and inhibits enzyme activity, leading to cell death in microorganisms . The molecular targets include membrane lipids and enzymes involved in cellular respiration .
2-aminoethan-1-ol: acts as a building block for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the biosynthesis of phosphatidylethanolamine, a key phospholipid in biological membranes . The pathways include the Kennedy pathway for phospholipid biosynthesis .
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenol: can be compared with other chlorophenols, such as:
2,4-Dichlorophenol: Less chlorinated and less toxic.
2,4,6-Trichlorophenol: Similar chlorination pattern but different reactivity and toxicity
2-aminoethan-1-ol: can be compared with other ethanolamines, such as:
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.
Triethanolamine: Contains three hydroxyl groups and is used as a buffering agent and surfactant
These comparisons highlight the unique properties and applications of 2,4,5-Trichlorophenol and 2-aminoethan-1-ol in various fields.
Propriétés
Formule moléculaire |
C8H10Cl3NO2 |
|---|---|
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
2-aminoethanol;2,4,5-trichlorophenol |
InChI |
InChI=1S/C6H3Cl3O.C2H7NO/c7-3-1-5(9)6(10)2-4(3)8;3-1-2-4/h1-2,10H;4H,1-3H2 |
Clé InChI |
NLBAZSHZTAHJDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
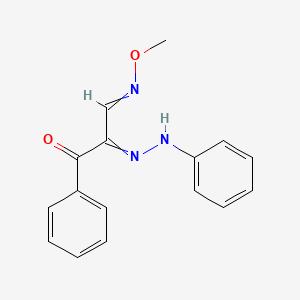
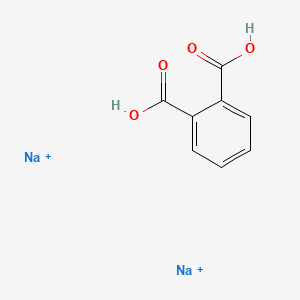
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
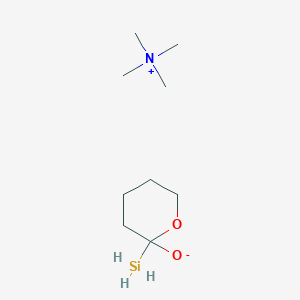
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
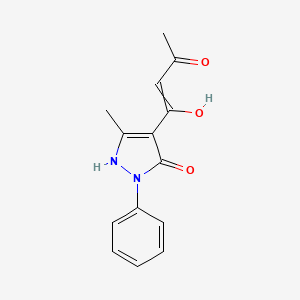
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
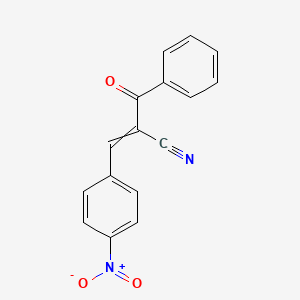
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
